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Cat. No.: B1422559 Get Quote

An In-Depth Technical Guide to the Structural Analysis and Characterization of Methyl 1-
Bromocyclopropanecarboxylate

Introduction: The Significance of a Strained Ring
Methyl 1-bromocyclopropanecarboxylate is a key organic intermediate whose value lies in

the unique chemical reactivity conferred by its strained three-membered ring.[1] As a

functionalized cyclopropane, it serves as a versatile building block in the synthesis of complex

molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence

of a bromine atom at the quaternary carbon and a methyl ester group provides two distinct

points for chemical modification, making it a powerful tool for medicinal chemists and synthesis

professionals.[1] This guide offers a detailed exploration of the analytical methodologies

required to confirm the structure and purity of this compound, providing researchers with the

necessary framework for its confident application.

The core of this molecule features a cyclopropane ring, a methyl ester, and a bromine atom.

This combination dictates its physical properties and spectroscopic signature. It typically

presents as a colorless to pale yellow liquid, soluble in common organic solvents but with

limited solubility in water.[1][2] Its reactivity is largely driven by the high ring strain of the

cyclopropane and the electrophilic nature of the carbon bearing the bromine atom.[1]
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A precise understanding of the compound's physical properties and hazards is fundamental to

its effective and safe use in a laboratory setting.

Table 1: Key Physicochemical Properties
Property Value Source(s)

Molecular Formula C₅H₇BrO₂ [1][4][5]

Molecular Weight 179.01 g/mol [1][4][5]

CAS Number 96999-01-8 [2][6]

Appearance Colorless to pale yellow liquid [1][2][6]

Boiling Point ~151 °C [2][7]

Density ~1.727 g/cm³ [2][7]

Flash Point ~45 °C [2][7]

Solubility
Soluble in organic solvents like

ethanol and ether.[1][2]

Storage 2-8°C, Refrigerator [2][6][7]

Safety and Handling
Methyl 1-bromocyclopropanecarboxylate is classified as a hazardous substance and

requires careful handling in a well-ventilated chemical fume hood.[8] All personnel should wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.

Key Hazards:

Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open

flames.[8]

Toxicity: Harmful if swallowed.[4]

Irritant: Causes skin and serious eye irritation.[2][4] May cause respiratory irritation.[4]
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Comprehensive Spectroscopic Characterization
The unambiguous identification of Methyl 1-bromocyclopropanecarboxylate relies on a

synergistic application of multiple spectroscopic techniques. Each method provides a unique

piece of the structural puzzle, and together they form a self-validating system.

Workflow for Structural Elucidation
The following workflow illustrates the logical progression from initial functional group

identification to complete structural confirmation.

Initial Analysis

Detailed Structural Mapping

Final Confirmation

IR Spectroscopy

¹H NMR

Identifies C=O, C-O

Mass Spectrometry (EI-MS)

Provides Molecular Formula (via M+ peak & Isotope Pattern)

Structure Confirmed

Validates Molecular Weight

¹³C NMR & DEPT

Confirms Proton Environment & Connectivity

Confirms Carbon Skeleton & Functional Groups

Click to download full resolution via product page

Caption: Integrated workflow for structural validation.
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Infrared (IR) Spectroscopy
IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional

groups. The spectrum is characterized by the presence of a strong ester carbonyl stretch and

vibrations associated with the cyclopropyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a single drop of Methyl 1-bromocyclopropanecarboxylate
directly onto the center of the ATR crystal.

Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good

contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16

or 32 scans over a range of 4000-400 cm⁻¹.

Data Processing: Perform an automatic baseline correction and peak picking on the resulting

spectrum.

Table 2: Expected IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3100 - 3000 C-H Stretch Cyclopropyl C-H

Characteristic of

strained ring C-H

bonds.[9]

~1735 C=O Stretch Ester Carbonyl

Strong, sharp

absorption confirming

the ester.

~1450 CH₂ Scissoring Cyclopropyl CH₂

Deformation vibration

of the methylene

groups.[9]

~1200 - 1000 C-O Stretch Ester C-O

Strong absorption

associated with the

ester linkage.

~1020 Ring Vibration Cyclopropane Ring

Skeletal vibration

characteristic of the

cyclopropyl group.[9]

[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping out the carbon-

hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 1-
bromocyclopropanecarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle

with a 1-2 second relaxation delay is typically sufficient.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or 1024)

will be required.

DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to

differentiate between CH₃, CH₂, CH, and quaternary carbons. This is a self-validating step to

confirm carbon assignments.

The proton NMR spectrum is simple but highly informative. The key feature is the

diastereotopicity of the cyclopropane protons, which arise from the chiral center at C1 (even

though the molecule is achiral overall). This results in two distinct signals for the CH₂ groups.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.75 Singlet (s) 3H -OCH₃

Protons of the

methyl ester

group.

~1.65 - 1.75 Multiplet (m) 2H -CH₂- (cis to Br)

Cyclopropyl

protons cis to the

bromine atom.

~1.35 - 1.45 Multiplet (m) 2H
-CH₂- (trans to

Br)

Cyclopropyl

protons trans to

the bromine

atom, shifted

upfield.[11]

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the

five carbon atoms in the molecule (the two CH₂ carbons are equivalent due to symmetry).

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ,
ppm)

Carbon Type Assignment Rationale

~170 Quaternary (C) C=O
Carbonyl carbon of

the methyl ester.[12]

~53 Methyl (CH₃) -OCH₃ Methoxy carbon.

~35 Quaternary (C) C-Br

Quaternary

cyclopropyl carbon

attached to bromine.

~25 Methylene (CH₂) -CH₂-

The two equivalent

methylene carbons of

the cyclopropane ring.

[13]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable

structural clues through its fragmentation pattern. For a bromine-containing compound, the

isotopic distribution is the most definitive feature.

Experimental Protocol: Electron Ionization (EI)-MS

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.

Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This provides

reproducible fragmentation patterns.

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40

to 200.

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose

structures for the major fragment ions.

The most critical diagnostic feature in the mass spectrum is the presence of two peaks of

nearly equal intensity for the molecular ion, separated by 2 m/z units.[14] This is the classic
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signature of a molecule containing one bromine atom, corresponding to the natural abundance

of the ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).[14][15]

[C₅H₇BrO₂]⁺˙
m/z = 178/180

[M - OCH₃]⁺
m/z = 147/149

- •OCH₃

[M - COOCH₃]⁺
m/z = 119/121

- •COOCH₃

[M - Br]⁺
m/z = 99

- •Br

Click to download full resolution via product page

Caption: Key fragmentation pathways for Methyl 1-Bromocyclopropanecarboxylate.

Table 5: Predicted Key Ions in Mass Spectrum

m/z Value Ion Significance

178 / 180 [C₅H₇BrO₂]⁺˙

Molecular Ion (M⁺). The ~1:1

intensity ratio confirms the

presence of one bromine

atom.[14]

147 / 149 [C₄H₄BrO]⁺

Loss of the methoxy radical

(•OCH₃), a common

fragmentation for methyl

esters.[16][17]

119 / 121 [C₃H₄Br]⁺
Loss of the carbomethoxy

radical (•COOCH₃).

99 [C₅H₇O₂]⁺

Loss of the bromine radical

(•Br). This fragment will not

have a Br isotopic pattern.

Conclusion
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The structural characterization of Methyl 1-bromocyclopropanecarboxylate is a clear-cut

process when approached with a multi-technique, synergistic strategy. IR spectroscopy rapidly

confirms the essential ester functionality. Mass spectrometry provides an unequivocal

confirmation of the molecular weight and the presence of bromine through its distinct isotopic

signature. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the

molecule's carbon-hydrogen framework, revealing the characteristic signals of the methyl ester

and the diastereotopic cyclopropyl protons. By integrating these techniques as outlined,

researchers can achieve a high level of confidence in the identity and purity of this valuable

synthetic intermediate, ensuring the integrity of their subsequent research and development

efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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